molecular formula C21H25N3O3 B5427063 4-(BENZOYLAMINO)-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE

4-(BENZOYLAMINO)-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE

Cat. No.: B5427063
M. Wt: 367.4 g/mol
InChI Key: DKBXXMWJEXUDDI-UHFFFAOYSA-N
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Description

4-(BENZOYLAMINO)-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzoylamino group and a morpholinopropyl group attached to a benzamide core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZOYLAMINO)-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzoylamino and morpholinopropyl intermediates. One common method involves the reaction of benzoyl chloride with an amine to form the benzoylamino group. This intermediate is then reacted with 3-morpholinopropylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction times and minimizing the use of hazardous reagents to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-(BENZOYLAMINO)-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzoylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(BENZOYLAMINO)-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Aminopropyl)morpholine: Shares the morpholinopropyl group but lacks the benzoylamino group.

    N-(3-oxo-3-morpholino-1-phenyl-propyl) benzo sulfonamide: Contains a similar morpholino group but with different substituents.

Uniqueness

4-(BENZOYLAMINO)-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE is unique due to the combination of its benzoylamino and morpholinopropyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-benzamido-N-(3-morpholin-4-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-20(22-11-4-12-24-13-15-27-16-14-24)18-7-9-19(10-8-18)23-21(26)17-5-2-1-3-6-17/h1-3,5-10H,4,11-16H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBXXMWJEXUDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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